molecular formula C18H29BClNO3 B1407394 4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)morpholine hydrochloride CAS No. 2377587-53-4

4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)morpholine hydrochloride

Cat. No.: B1407394
CAS No.: 2377587-53-4
M. Wt: 353.7 g/mol
InChI Key: LJPAEWWOVCJFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)morpholine hydrochloride is a useful research compound. Its molecular formula is C18H29BClNO3 and its molecular weight is 353.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Biological Activity and Molecular Docking

  • A study synthesized a compound structurally related to 4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)morpholine hydrochloride, which exhibited remarkable anti-tuberculosis activity and superior anti-microbial activity. This highlights its potential in antibacterial and anti-TB applications (Mamatha et al., 2019).

2. Synthesis and Characterization

  • The synthesis and characterization of compounds structurally similar to this compound have been reported. These studies focus on establishing the structural and chemical properties of such compounds, contributing to the understanding of their potential applications (Singh et al., 2000).

3. DNA-dependent Protein Kinase Inhibition

  • A derivative of 4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)morpholine was evaluated as an inhibitor of DNA-dependent protein kinase. This demonstrates its potential role in pharmaceutical applications targeting DNA repair mechanisms (Rodríguez-Arístegui et al., 2011).

4. Anticancer and Antitumor Activities

  • Research on structurally related compounds has indicated potential in antitumor and anticancer activities. This suggests the possibility of exploring derivatives of this compound in cancer research and treatment (Isakhanyan et al., 2016).

5. Pharmaceutical Intermediates

  • The compound and its derivatives can be utilized as intermediates in pharmaceutical synthesis. This is crucial in the development of new drugs and therapeutic agents (Zhang, 2012).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for boron-containing compounds .

Mode of Action

Based on its structural similarity to other boron-containing compounds, it may bind to its target proteins or enzymes and modulate their activity .

Biochemical Pathways

The compound may be involved in various biochemical pathways depending on its target. Without specific target information, it’s challenging to predict the exact pathways it affects .

Pharmacokinetics

Its solubility in organic solvents suggests it may have good bioavailability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound is stable under dry conditions but may hydrolyze in a humid environment .

Properties

IUPAC Name

4-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO3.ClH/c1-14(20-10-12-21-13-11-20)15-6-8-16(9-7-15)19-22-17(2,3)18(4,5)23-19;/h6-9,14H,10-13H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPAEWWOVCJFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)N3CCOCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)morpholine hydrochloride
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4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)morpholine hydrochloride
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4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)morpholine hydrochloride
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4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)morpholine hydrochloride
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4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)morpholine hydrochloride
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4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)morpholine hydrochloride

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